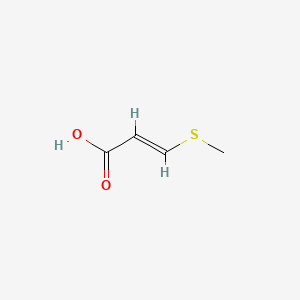

(E)-3-(Methylthio)acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-methylsulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZLOQQOUWHMIS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290437 | |

| Record name | (2E)-3-(Methylthio)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26398-93-6 | |

| Record name | (2E)-3-(Methylthio)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26398-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthioacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026398936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(Methylthio)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(METHYLTHIO)ACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C2XEZ8RWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for E 3 Methylthio Acrylic Acid

Established Synthetic Routes and Mechanistic Insights

Traditional methods for the synthesis of (E)-3-(Methylthio)acrylic acid and its derivatives rely on fundamental organic transformations. These routes, while effective, often involve multi-step procedures and the use of conventional reagents and reaction conditions.

Alkylation and Thioalkylation Approaches to Acrylic Acid Derivatives

A primary and direct method for the synthesis of (E)-3-(alkylthio)acrylic acids involves the thioalkylation of propiolic acid or its esters. This approach leverages the high reactivity of the triple bond in the propiolate system towards nucleophilic addition of a thiol.

The reaction of a thiol, such as methanethiol (B179389), with an activated alkyne like methyl propiolate, typically proceeds via a Michael-type addition. The stereochemical outcome of this reaction, yielding the (E)-isomer, is often favored, particularly under thermodynamic control. The mechanism involves the nucleophilic attack of the thiolate anion on one of the sp-hybridized carbons of the alkyne. This initial addition is followed by protonation of the resulting carbanion, leading to the formation of the more stable (E)-alkene. The use of a base is often employed to generate the more nucleophilic thiolate anion from the thiol.

A notable example of this strategy is the synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid. In this synthesis, methimazole (B1676384) (a thiol-containing compound) is reacted with tert-butyl propiolate. The use of tert-butyl propiolate was found to give the (E)-isomer as the predominant product researchgate.net. Subsequent acid-catalyzed hydrolysis of the tert-butyl ester yields the desired carboxylic acid researchgate.net. This method highlights the utility of propiolate esters in accessing (E)-3-(thio)acrylic acid derivatives.

Table 1: Thioalkylation Approach to (E)-3-(thio)acrylic acid derivatives

| Thiol | Alkyne Substrate | Product | Key Features |

|---|---|---|---|

| Methimazole | tert-Butyl propiolate | (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid | Predominantly (E)-isomer formation, followed by hydrolysis. researchgate.net |

Olefination Reactions for this compound Synthesis

Olefination reactions, which form carbon-carbon double bonds, are powerful tools for the synthesis of alkenes with high stereocontrol. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are particularly relevant for the synthesis of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce predominantly an (E)-alkene wikipedia.orgorganic-chemistry.org. For the synthesis of this compound, this would typically involve a phosphonate reagent containing a methylthio group, such as a methyl (dialkoxyphosphinyl)thioacetate, reacting with formaldehyde (B43269) or a protected equivalent. The mechanism of the HWE reaction favors the formation of the (E)-isomer due to the thermodynamic stability of the intermediate leading to the trans-alkene. The dialkylphosphate byproduct is water-soluble, which often simplifies purification wikipedia.org.

The Wittig reaction is another cornerstone of olefination chemistry, reacting a phosphorus ylide with a carbonyl compound to form an alkene wikipedia.org. Stabilized ylides, which are necessary for the formation of the acrylic acid moiety, generally lead to the preferential formation of the (E)-alkene wikipedia.org. The synthesis of this compound via a Wittig reaction would likely involve a Wittig reagent bearing a methylthio group and an ester or protected carboxylate function, reacting with formaldehyde. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide masterorganicchemistry.com.

While specific examples for the direct synthesis of this compound using these methods are not extensively detailed in readily available literature, the principles of these reactions strongly suggest their applicability.

Sulfuryl Chloride Mediated Transformations

Sulfuryl chloride (SO₂Cl₂) is a versatile reagent in organic synthesis, often used for chlorination and sulfonation reactions. While direct application of sulfuryl chloride for the synthesis of this compound is not a common or established route, its reactivity with sulfur-containing compounds is noteworthy. For instance, sulfuryl chloride can be used to prepare sulfenyl chlorides from thiols. These sulfenyl chlorides are reactive electrophiles that can participate in addition reactions to alkenes and alkynes. However, controlling the regioselectivity and stereoselectivity of such additions to form the desired this compound would be a significant challenge.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This includes the use of alternative energy sources, greener solvents, and catalytic systems that offer high chemo- and stereoselectivity.

Chemo- and Stereoselective Synthetic Pathways

The inherent (E)-selectivity of the Horner-Wadsworth-Emmons reaction is a prime example of a stereoselective pathway wikipedia.orgorganic-chemistry.org. Further control over stereoselectivity in olefination reactions can often be achieved by modifying the reaction conditions, such as the choice of base, solvent, and the nature of the phosphonate or ylide substituents.

For thioalkylation reactions of propiolates, the stereoselectivity can be influenced by the reaction conditions. While the thermodynamic product is often the (E)-isomer, kinetic control can sometimes lead to the formation of the (Z)-isomer. Careful selection of catalysts and reaction parameters is crucial for achieving high stereoselectivity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Several of these principles have been applied to the synthesis of acrylic acid derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. A facile and rapid synthesis of (E)-3-methylthio-3-arylamino-2-cyanoacrylates from 2-cyano-3,3-dimethylthioacrylate has been achieved using microwave irradiation masterorganicchemistry.com. This method is highlighted as being simple, with mild reaction conditions, and environmentally friendly masterorganicchemistry.com.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an (E)-3-(Methylthio)acrylate Derivative

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional | 40 hours | Moderate | DMF-Toluene, 10-20°C |

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds. The Horner-Wadsworth-Emmons reaction has been successfully performed in a deep eutectic solvent composed of choline (B1196258) chloride and urea, demonstrating high (E)-selectivity rsc.org. This approach not only utilizes a more environmentally benign solvent system but also allows for the easy reuse of the reaction medium rsc.org.

Bio-based Feedstocks: A broader green chemistry strategy involves the use of renewable resources as starting materials. While not directly synthesizing the methylthio derivative, significant research has focused on the production of acrylic acid from bio-based feedstocks like glycerol (B35011) and lactic acid organic-chemistry.org. Lactic acid, which can be produced by fermentation of carbohydrates, is a particularly attractive renewable starting material for the sustainable production of acrylic acid organic-chemistry.org. These bio-based routes for the acrylic acid backbone represent a significant step towards a more sustainable chemical industry.

Biocatalytic and Enzymatic Synthetic Routes

Currently, specific biocatalytic or enzymatic routes for the direct synthesis of this compound are not extensively documented in publicly available scientific literature. However, the principles of green chemistry and the growing interest in enzymatic synthesis suggest potential avenues for future development.

Enzymatic processes, such as those involving lipases, could potentially be adapted for the synthesis of acrylic acid derivatives. For instance, lipases are known to catalyze esterification and transesterification reactions under mild conditions, which could be applied to the modification of the carboxylic acid group of this compound or its precursors. The enzymatic polymerization of lactic acid to polylactic acid, which involves the formation of ester bonds, showcases the potential of enzymes in synthesizing polyesters. This suggests that enzymes could be explored for the selective synthesis or modification of acrylic acid derivatives.

Future research in this area might focus on screening for novel enzymes with specific activity towards sulfur-containing acrylic acid derivatives or engineering existing enzymes to enhance their catalytic efficiency and selectivity for the synthesis of this compound.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

The carboxylic acid group of this compound is a prime target for modification to generate a variety of derivatives, such as esters and amides. These modifications can significantly alter the compound's physicochemical properties, including solubility, stability, and biological activity.

One common approach is esterification . For example, the reaction of this compound with an alcohol in the presence of an acid catalyst can yield the corresponding ester. A facile method for the synthesis of methylthiomethyl (MTM) esters from carboxylic acids has been reported using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. This Pummerer rearrangement-based method proceeds under mild conditions and provides high yields of the desired MTM esters.

Another strategy involves the synthesis of amides by reacting the carboxylic acid with an amine, often activated by a coupling agent. For instance, the synthesis of (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates has been achieved by reacting 2-cyano-3,3-dimethylthioacrylate with aromatic amines. nih.gov This reaction, often facilitated by microwave irradiation, provides a rapid and efficient route to these derivatives. nih.govresearchgate.netnih.gov

The following table summarizes various synthetic approaches for modifying the carboxylic acid moiety:

| Derivative | Synthetic Method | Key Reagents | Reaction Conditions | Yield |

| Methylthiomethyl Esters | Pummerer Rearrangement | Carboxylic acid, DMSO, Oxalyl chloride | Low temperature | 82-94% |

| (E)-3-Methylthio-3-arylamino-2-cyanoacrylates | Nucleophilic Substitution | 2-Cyano-3,3-dimethylthioacrylate, Aromatic amine, NaH | Microwave irradiation, 50°C, 30 min | 64.0-93.5% nih.govresearchgate.netnih.gov |

Modification of the thioether group in this compound can lead to a diverse range of analogues. While direct manipulation of the methylthio group in the target compound is not extensively detailed, synthetic strategies for related thioether-containing acrylic acids provide valuable insights.

For instance, the synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid involves the reaction of methimazole with tert-butyl propiolate. researchgate.net This reaction proceeds via a Michael addition of the thiol to the activated alkyne, demonstrating a method for introducing more complex thioether functionalities. researchgate.net The choice of the propiolate ester was found to be crucial for controlling the stereoselectivity of the addition, with tert-butyl propiolate favoring the formation of the (E)-isomer. researchgate.net

This approach suggests that various thiols could be reacted with propiolic acid or its esters to generate a library of 3-(organothio)acrylic acids with different substituents on the sulfur atom.

While the (E)-isomer of 3-(methylthio)acrylic acid is often the thermodynamically more stable product, stereoselective synthesis of the (Z)-isomer is crucial for investigating the biological activities and material properties associated with different geometries.

General strategies for the stereoselective synthesis of Z-alkenes can be adapted for this purpose. One approach involves the use of stereoselective olefination reactions. For example, modifications of the Wittig or Horner-Wadsworth-Emmons reactions could potentially be employed to favor the formation of the Z-isomer.

Another strategy involves the stereospecific reduction of a corresponding alkyne precursor. The partial reduction of an alkyne with a sulfur substituent at the propargylic position using a catalyst like Lindlar's catalyst would be expected to yield the corresponding (Z)-alkene.

Furthermore, the synthesis of related compounds, such as Z-isocyanoalkenes, has been achieved through a sequential cross-coupling of vinyl iodides with formamide (B127407) followed by dehydration. nsf.gov This method demonstrates that the stereochemical integrity of a starting vinyl halide can be maintained throughout a synthetic sequence, offering a potential route to Z-isomers of 3-(methylthio)acrylic acid if a suitable (Z)-vinyl halide precursor can be synthesized. nsf.gov

Chemical Reactivity, Transformation, and Mechanistic Studies of E 3 Methylthio Acrylic Acid

Addition Reactions Across the Olefinic Double Bond

The carbon-carbon double bond in (E)-3-(Methylthio)acrylic acid is electron-deficient due to the conjugative pull of the carboxylic acid group. This electronic characteristic is the primary determinant of its reactivity towards addition reactions, which can proceed through nucleophilic, electrophilic, or radical pathways.

Nucleophilic Addition Pathways

The most characteristic reaction of the olefinic bond in this compound is the conjugate or Michael-type addition of nucleophiles. The β-carbon is highly electrophilic, readily accepting a pair of electrons from a nucleophile. This reaction is often catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity.

A prominent example of this reactivity is the addition of thiols, a process known as the thiol-Michael addition. This reaction is highly efficient and proceeds under mild conditions, often catalyzed by a weak base such as an amine. The mechanism involves the formation of a thiolate anion, which then attacks the β-carbon of the acrylic acid derivative. Subsequent protonation of the resulting enolate yields the 1,4-adduct. This type of reaction is not limited to thiols; other nucleophiles such as amines, alcohols, and carbanions can also participate in Michael additions to similar α,β-unsaturated systems.

| Nucleophile | Catalyst | Solvent | Product | Reference |

| Thiophenol | Triethylamine | Tetrahydrofuran | 3-(Phenylthio)-3-(methylthio)propanoic acid | [General knowledge on Thiol-Michael additions] |

| Piperidine | None | Methanol | 3-(Piperidin-1-yl)-3-(methylthio)propanoic acid | [General knowledge on aza-Michael additions] |

| Sodium methoxide | Methanol | Methanol | 3-Methoxy-3-(methylthio)propanoic acid | [General knowledge on oxa-Michael additions] |

| This table presents representative nucleophilic addition reactions based on the known reactivity of acrylate (B77674) systems. |

Electrophilic Addition Pathways

While less common for electron-deficient alkenes, electrophilic addition to the double bond of this compound can occur, particularly with strong electrophiles. The methylthio group, being an electron-donating group, can partially offset the electron-withdrawing effect of the carboxyl group, making the double bond more susceptible to electrophilic attack than unsubstituted acrylic acid.

The addition of halogens, such as bromine (Br₂), is a classic example of an electrophilic addition. The reaction is thought to proceed through a cyclic bromonium ion intermediate, which is then opened by the attack of a nucleophile (in this case, a bromide ion or a solvent molecule). The regioselectivity of this reaction would be influenced by the competing electronic effects of the methylthio and carboxyl groups.

Similarly, hydrohalogenation with acids like hydrogen bromide (HBr) can occur. The proton would add to the α-carbon, leading to the formation of a carbocation at the β-position, which would be stabilized by the adjacent sulfur atom. Subsequent attack by the bromide ion would yield the addition product.

| Electrophile | Solvent | Product | Reference |

| Bromine (Br₂) | Carbon tetrachloride | 2,3-Dibromo-3-(methylthio)propanoic acid | [General knowledge on halogenation of alkenes] |

| Hydrogen Bromide (HBr) | Acetic acid | 3-Bromo-3-(methylthio)propanoic acid | [General knowledge on hydrohalogenation of alkenes] |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724)/Water | 2-Bromo-3-hydroxy-3-(methylthio)propanoic acid | [General knowledge on halohydrin formation] |

| This table presents plausible electrophilic addition reactions based on general principles of alkene reactivity. |

Radical Addition Processes

The double bond of this compound can also undergo radical addition reactions. These reactions are typically initiated by a radical species, which can be generated by heat or light. One of the most well-known radical additions to alkenes is the anti-Markovnikov addition of HBr in the presence of peroxides. The reaction proceeds via a free-radical chain mechanism, where a bromine radical adds to the double bond to form the most stable carbon-centered radical intermediate.

Another important radical process is polymerization. Like other acrylic acid derivatives, this compound can polymerize under radical initiation to form a polyacrylate backbone with pendant methylthio and carboxylic acid groups. The properties of the resulting polymer would be influenced by these functional groups. Radical hydrothiolation, the addition of a thiol across the double bond initiated by radicals, is also a feasible transformation.

| Radical Initiator/Reagent | Conditions | Product | Reference |

| HBr, Benzoyl Peroxide | Heat or UV light | 2-Bromo-3-(methylthio)propanoic acid | [General knowledge on radical addition of HBr] |

| AIBN (Azobisisobutyronitrile) | Heat | Poly(this compound) | [General knowledge on radical polymerization of acrylates] |

| Thiophenol, AIBN | Heat | 3-(Phenylthio)-3-(methylthio)propanoic acid | [General knowledge on radical hydrothiolation] |

| This table illustrates potential radical addition reactions based on the known behavior of acrylic systems. |

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group in this compound undergoes the typical reactions of this functional group, including esterification, amidation, reduction, and oxidation. The presence of the α,β-double bond and the methylthio group generally does not interfere with these transformations, although it can influence reaction conditions and the stability of intermediates.

Esterification and Amidation Chemistry

Esterification of this compound can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Amidation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with an amine. Direct reaction with an amine is also possible but often requires high temperatures to drive off the water formed from the initial acid-base reaction between the carboxylic acid and the amine.

| Reagent | Catalyst/Activating Agent | Product | Reference |

| Methanol | Sulfuric Acid | Methyl (E)-3-(methylthio)acrylate | [General knowledge on Fischer esterification] |

| Thionyl Chloride, then Ammonia | Pyridine (for acyl chloride formation) | (E)-3-(Methylthio)acrylamide | [General knowledge on amidation via acyl chlorides] |

| Benzylamine, DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | N-Benzyl-(E)-3-(methylthio)acrylamide | [General knowledge on DCC coupling for amidation] |

| This table provides examples of esterification and amidation reactions based on standard carboxylic acid chemistry. |

Reduction and Oxidation Reactions of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Under these conditions, the α,β-unsaturated system may also be susceptible to reduction, potentially leading to the saturated alcohol, although selective reduction of the carboxyl group is often possible.

Oxidation of the carboxylic acid group is generally not a common transformation as it is already in a high oxidation state. However, the sulfur atom in the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide, can convert the sulfide to a sulfoxide (B87167) and further to a sulfone. Stronger oxidizing agents could potentially lead to cleavage of the carbon-sulfur bond or oxidation of the double bond.

| Reagent | Conditions | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 0 °C to rt; 2. H₃O⁺ workup | (E)-3-(Methylthio)prop-2-en-1-ol | [General knowledge on LiAlH₄ reduction of carboxylic acids] |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | (E)-3-(Methylsulfinyl)acrylic acid | [General knowledge on sulfide oxidation] |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | (E)-3-(Methylsulfonyl)acrylic acid | [General knowledge on sulfide to sulfone oxidation] |

| This table outlines potential reduction and oxidation reactions of this compound. |

Transformations of the Methylthio Group

The methylthio group in this compound is a key site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations include oxidation to sulfoxides and sulfones, nucleophilic displacement and cleavage reactions, and metal-catalyzed cross-coupling reactions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound and its derivatives can be readily oxidized to form the corresponding sulfoxides and, with further oxidation, sulfones. This transformation is significant as it alters the electronic and steric properties of the molecule, which can in turn influence its reactivity and potential applications.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant. The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For instance, using a controlled amount of H₂O₂ can favor the formation of the sulfoxide, while an excess of the oxidant will typically lead to the sulfone. organic-chemistry.org

The use of catalysts can enhance the efficiency and selectivity of the oxidation. For example, metal catalysts like tantalum carbide and niobium carbide have been shown to effectively catalyze the oxidation of sulfides with hydrogen peroxide, with tantalum carbide favoring sulfoxide formation and niobium carbide promoting sulfone synthesis. organic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone, have also been utilized to achieve selective oxidation to either sulfoxides or sulfones in the presence of H₂O₂ by adjusting the reaction conditions. organic-chemistry.org

Another approach involves the use of reagents like urea-hydrogen peroxide (UHP), which is a stable and easy-to-handle solid source of hydrogen peroxide, for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org Additionally, methods employing ceric ammonium nitrate (CAN) supported on silica gel with sodium bromate as the primary oxidant have been developed for the oxidation of sulfides to sulfoxides. organic-chemistry.org

The oxidation of the methylthio group is not limited to the parent acrylic acid. Derivatives, such as poly(2-(methylthio)ethyl methacrylate), have been successfully oxidized to the corresponding poly(2-(methylsulfinyl)ethyl methacrylate), demonstrating that this transformation can be applied to polymeric systems. acs.org This post-polymerization modification allows for the introduction of sulfoxide functionalities into polymers, which can impart new properties. acs.org

The general scheme for the oxidation of the methylthio group can be represented as follows:

Table 1: Examples of Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

| Oxidizing Agent/System | Product(s) | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide, Sulfone | organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.org |

| H₂O₂ / 2,2,2-Trifluoroacetophenone | Sulfoxide, Sulfone | organic-chemistry.org |

| Ceric Ammonium Nitrate / Sodium Bromate | Sulfoxide | organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfone | organic-chemistry.org |

Nucleophilic Displacement and Thioether Cleavage Reactions

The methylthio group of this compound and its derivatives can participate in nucleophilic displacement reactions, although the reactivity is influenced by the nature of the substrate and the nucleophile. The carbon-sulfur bond in thioethers can be cleaved under specific conditions, leading to the formation of new chemical bonds.

While direct nucleophilic substitution at the methyl group of the thioether is generally challenging, activation of the sulfur atom can facilitate such reactions. For instance, the formation of a sulfonium ion by reaction with an electrophile makes the methyl group more susceptible to nucleophilic attack.

Thioether cleavage can be achieved using various reagents. For example, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org These reagents are believed to generate halosulfonium intermediates, which then undergo nucleophilic attack to cleave the C-S bond. organic-chemistry.org The selectivity of cleavage can depend on the structure of the thioether and the reaction conditions. organic-chemistry.org

In the context of acrylic acid derivatives, the presence of the electron-withdrawing carboxyl group can influence the reactivity of the methylthio group. While specific studies on the nucleophilic displacement of the methylthio group in this compound are not extensively detailed in the provided search results, general principles of thioether chemistry suggest that strong nucleophiles would be required. The reaction of acrylic acid derivatives with nucleophiles often occurs via Michael addition at the β-carbon of the acrylate system. wikipedia.org

Metal-catalyzed Cross-coupling Reactions Involving the Thioether

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct use of the methylthio group of this compound as a coupling partner in standard cross-coupling reactions is not a commonly reported transformation, related reactions involving aryl thioethers have been developed.

For instance, copper-catalyzed cross-coupling reactions of aryl iodides with potassium thioacetate have been used to form aryl thioacetates. nih.gov This type of reaction, while not directly involving the cleavage of the methyl-sulfur bond of a thioether, demonstrates the utility of metal catalysis in forming C-S bonds.

More relevant to the transformation of the thioether group are reactions that involve the C-S bond in a cross-coupling process. Although not specifically documented for this compound in the provided results, advancements in cross-coupling methodologies have enabled the use of thioethers as coupling partners. These reactions typically require specific catalyst systems and conditions to achieve C-S bond activation.

Cycloaddition and Pericyclic Reactions

This compound, as an activated alkene, has the potential to participate in various cycloaddition and pericyclic reactions. The electron-withdrawing carboxylic acid group and the electron-donating methylthio group influence the electronic properties of the double bond, making it a candidate for reactions with dienes, dipoles, and other reactive species.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.eduscribd.comebsco.com They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduscribd.com

Cycloaddition Reactions:

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. scribd.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgebsco.comnih.gov Given its activated double bond, this compound could potentially act as a dienophile in Diels-Alder reactions.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, a [3+2] cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. nih.govuchicago.edumdpi.com this compound could serve as a dipolarophile in reactions with dipoles such as nitrones, azides, and nitrile oxides. mdpi.com

Electrocyclic Reactions:

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a ring, or the reverse process of ring-opening. libretexts.orgscribd.comamazonaws.com While this compound itself does not have the conjugated system required for a typical electrocyclic reaction, its derivatives or reaction products might undergo such transformations.

Ene Reactions:

The ene reaction is a pericyclic reaction that involves the reaction of an alkene with an allylic hydrogen (the "ene") with another alkene (the "enophile") to form a new σ-bond with migration of the double bond and a 1,5-hydrogen shift. msu.edu

While specific examples of this compound participating in these reactions are not detailed in the provided search results, its structural features are conducive to such reactivity. The outcome and feasibility of these reactions would depend on the specific reaction partners and conditions.

Computational and Theoretical Investigations of E 3 Methylthio Acrylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. researchgate.net These methods allow for the determination of molecular orbital energies, charge distributions, and conformational stabilities, which collectively govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comdergipark.org.tr

For (E)-3-(Methylthio)acrylic acid, the HOMO is expected to have significant electron density on the sulfur atom and the carbon-carbon double bond, which are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the acrylic acid moiety, particularly the carbon-carbon double bond and the carbonyl group, indicating these are the likely sites for nucleophilic attack.

Table 1: Representative Frontier Orbital Energies of Acrylic Acid and Related Structures Note: These values are illustrative and derived from computational studies on acrylic acid and its analogues. The exact values for this compound would require specific calculations.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Acrylic Acid researchgate.net | DFT/B3LYP/STO-3G | - | - | 5.545 |

| Thiophene (B33073) Derivative mdpi.com | DFT/B3LYP/6-311G(d,p) | -5.98 | -2.13 | 3.85 |

| Oxoethyl Methacrylate Polymer acs.org | DFT/B3LYP/LanL2DZ | - | - | 4.954 |

The distribution of electron density within a molecule is key to understanding its interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. wolfram.com These maps use a color scale to indicate regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, an MEP map would show significant negative potential around the oxygen atoms of the carboxylic acid group due to their high electronegativity. This region is the most likely to interact with positive ions or act as a hydrogen bond acceptor. The area around the acidic hydrogen of the carboxyl group would exhibit a strong positive potential, marking it as the primary site for deprotonation. The sulfur atom and the π-system of the double bond would likely show intermediate to slightly negative potential, influencing how the molecule interacts with other reactants.

Mulliken population analysis is another computational method used to assign partial charges to each atom in a molecule. uni-muenchen.deresearchgate.net This analysis for this compound would quantify the charge distribution, confirming the high negative charges on the oxygen atoms and providing insight into the electronic effect of the methylthio substituent on the rest of the molecule.

Molecules with single bonds can exist in different spatial arrangements, or conformations, due to rotation around these bonds. Conformer analysis involves calculating the potential energy surface (PES) by systematically changing a specific dihedral angle to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govscispace.com

For this compound, key rotational barriers would exist for the C-C single bond between the vinyl group and the carbonyl group, and the C-S single bond of the methylthio group. A PES scan for rotation around the C-C bond would likely reveal two main planar conformers: s-cis and s-trans. The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects like conjugation. Similarly, rotation around the C-S bond would determine the orientation of the methyl group relative to the plane of the molecule. Computational studies on similar molecules, such as N-benzhydrylformamides, have been used to calculate such rotational barriers, which were found to be around 19.5 kcal/mol. mdpi.com

Table 2: Hypothetical Rotational Barriers for this compound Note: These values are estimations based on typical energy barriers for single bond rotation in similar organic molecules.

| Bond of Rotation | Dihedral Angle | Conformer Type | Relative Energy (kcal/mol) |

| C(vinyl)-C(carbonyl) | ~0° | s-cis (Transition State) | 3-5 |

| C(vinyl)-C(carbonyl) | ~180° | s-trans (Stable) | 0 |

| C(vinyl)-S(thio) | Variable | - | 2-4 |

Mechanistic Studies Through Transition State Calculations

Computational chemistry is a vital tool for elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. scm.com By calculating the energy of these high-energy structures, chemists can map out the most plausible reaction pathways.

Transition state calculations allow for the detailed investigation of reaction pathways. For this compound, key transformations could include electrophilic addition to the double bond, nucleophilic attack at the carbonyl carbon, or radical reactions. Theoretical studies on the reaction of acrylic acid with chlorine atoms have shown that addition pathways are generally favored over hydrogen abstraction due to lower energy barriers. researchgate.net

A similar computational approach could be applied to model the reaction of this compound with an electrophile like Br2. The calculation would begin by optimizing the geometries of the reactants. A transition state search would then locate the structure corresponding to the highest point on the reaction coordinate, likely a cyclic bromonium ion intermediate. Finally, the geometry of the product would be optimized. The calculated energies of these structures would provide a complete map of the reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile reveals whether a reaction is thermodynamically favorable (exothermic or endothermic) and provides the activation energy, which is related to the reaction rate.

For the synthesis of this compound, computational methods could be used to compare different potential synthetic routes to identify the most energetically favorable one. For instance, the energetic profile for a Michael addition of methanethiol (B179389) to propiolic acid could be calculated and compared with other pathways.

Similarly, the degradation of this compound can be modeled. Studies on the electrochemical degradation of acrylic acid have proposed multi-step pathways involving radical intermediates. nih.gov A computational investigation into the degradation of this compound could explore various mechanisms, such as oxidation or hydrolysis, by calculating the energy barriers for each step. This would help predict the most likely degradation products and the conditions under which degradation occurs.

Table 3: Illustrative Energetic Profile for a Hypothetical Reaction Step Example: Electrophilic Addition to the Double Bond

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0 |

| Transition State | Highest energy point on the reaction path | +15 to +25 |

| Intermediate | A short-lived, metastable species | +5 to +10 |

| Products | Final stable molecules after the reaction | < 0 (for an exothermic step) |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics simulations or a detailed conformational landscape analysis of this compound. While molecular dynamics is a powerful tool for understanding the behavior of molecules over time, including solvent effects and conformational flexibility, no such simulations have been published for this particular compound.

Similarly, a comprehensive analysis of the conformational landscape, which would involve identifying stable conformers and the energy barriers between them, has not been reported. Therefore, detailed data on dihedral angle distributions, potential energy surfaces, and the relative populations of different conformers for this compound are not available in the current body of scientific literature.

Structure-Reactivity Relationship Predictions

There is a lack of specific computational studies focused on the structure-reactivity relationships of this compound. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with chemical reactivity or biological activity, have not been developed for this compound.

Consequently, there are no published predictions regarding how modifications to the structure of this compound would influence its reactivity. Theoretical calculations of reactivity descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, which are instrumental in predicting reaction sites and mechanisms, have not been specifically reported for this molecule.

Spectroscopic Property Prediction (excluding basic identification)

While basic spectroscopic data for the identification of this compound exists, advanced theoretical predictions of its spectroscopic properties are not available in the reviewed literature. Computational methods, such as Density Functional Theory (DFT), are often employed to predict detailed spectroscopic parameters beyond simple identification.

However, for this compound, there are no published in-depth computational analyses of its NMR, IR, or other spectroscopic properties. Such studies would typically provide predicted chemical shifts, coupling constants, vibrational frequencies, and absorption maxima, offering a deeper understanding of the molecule's electronic structure and bonding. The absence of this research means that detailed theoretical spectroscopic data and the corresponding data tables cannot be presented.

Biological and Biochemical Roles of E 3 Methylthio Acrylic Acid Non Clinical Focus

Occurrence and Metabolism in Microorganisms and Plants

(E)-3-(Methylthio)acrylic acid has been identified as a metabolic product of the bacterium Streptomyces lincolnensis, the producer of the antibiotic lincomycin. nih.gov Research indicates that its production is directly linked to the concentration of methionine in the growth medium. nih.gov The biosynthesis of this compound from L-methionine involves the loss of the carboxyl group from the amino acid. nih.gov

Labeling studies have shown that the methyl group from L-(methyl-¹⁴C)methionine is incorporated into the final product, while the carboxyl group from DL-(carboxyl-¹⁴C)methionine is not, confirming the decarboxylation step. nih.gov The proposed biosynthetic pathway suggests a sequence of reactions starting with the oxidative decarboxylation of L-methionine. nih.gov

A peroxidase enzyme found in S. lincolnensis mycelium is capable of catalyzing the oxidative decarboxylation of L-methionine, potentially leading to the formation of 3-methylthiopropionamide as an initial intermediate. nih.gov However, studies using labeled 3-methylthiopropionamide did not result in labeled this compound. nih.gov This suggests an alternative pathway where the keto acid corresponding to methionine is first formed, which is then oxidatively decarboxylated to 3-methylthiopropionic acid. nih.gov Subsequent dehydrogenation of 3-methylthiopropionic acid would then yield this compound. nih.gov

| Precursor | Key Intermediate(s) | Proposed Enzyme(s) | Organism |

| L-Methionine | 2-keto-4-(methylthio)butyric acid, 3-Methylthiopropionic acid | Peroxidase, Dehydrogenase | Streptomyces lincolnensis |

The direct role of this compound in the broader sulfur metabolism of microorganisms or plants is not extensively detailed in the available literature. However, its origin from methionine, a key sulfur-containing amino acid, places it within the general framework of organic sulfur metabolism. nih.govwikipedia.org In microorganisms, sulfur metabolism is a vital process for the synthesis of essential amino acids like cysteine and methionine, as well as various coenzymes. normalesup.org

The production of this compound from methionine in Streptomyces lincolnensis can be seen as a catabolic process. nih.gov Such pathways in bacteria can serve to recycle sulfur or carbon from amino acids when they are present in excess. The biotransformation of methionine to other sulfur-containing organic molecules is a common feature in microbial metabolism, leading to the formation of a diverse array of compounds. researchgate.net

Enzymatic Transformations and Inhibitory Activities (In Vitro Studies)

Specific studies on the recognition and binding of this compound within enzyme active sites are not described in the available literature. General principles of enzyme-substrate binding involve a combination of shape and chemical complementarity between the substrate and the amino acid residues in the active site. wikipedia.org For a molecule like this compound, potential interactions could involve hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the methylthio- group. However, without experimental or computational docking studies, the precise nature of its binding to any specific enzyme remains speculative.

Role in Natural Product Biosynthesis (Non-Human Specific)

While this compound is a known natural product from Streptomyces lincolnensis, its role as a precursor or intermediate in the biosynthesis of other, more complex natural products has not been established in the reviewed literature. nih.govnih.gov Streptomyces species are prolific producers of a vast array of secondary metabolites, and their biosynthetic pathways are often complex and interconnected. nih.govnih.gov It is conceivable that as a metabolite, this compound could be further modified or incorporated into larger molecules, but there is currently no direct evidence to support this.

Chemo-enzymatic Approaches to this compound Derivatives

Chemo-enzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of chemical reactions, presents a promising avenue for the production of complex molecules such as derivatives of this compound. While direct chemo-enzymatic synthesis of this specific compound is not extensively documented in publicly available research, the principles of enzymatic catalysis on structurally related molecules, particularly acrylic acid derivatives and sulfur-containing compounds, offer significant insights into potential synthetic strategies. The primary focus in this context is on the use of lipases for esterification and transesterification reactions to produce various esters of this compound.

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to synthesize esters from carboxylic acids and alcohols (esterification) or to exchange the alcohol or acid moiety of an ester (transesterification). These reactions are characterized by high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.

Research into the enzymatic synthesis of various acrylate (B77674) esters has demonstrated the feasibility of using lipases for such transformations. For instance, immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), have been effectively used in the transesterification of methyl acrylate with a range of alcohols. uantwerpen.beresearchgate.net Studies have shown that the structure of both the alcohol and the acrylate substrate significantly influences the reaction rate and conversion efficiency. uantwerpen.beresearchgate.net For example, enzymatic transesterification with linear and shorter-chain alcohols tends to proceed at higher rates and yields compared to reactions involving bulkier, more sterically hindered alcohols. uantwerpen.beresearchgate.net Similarly, pig liver esterase has been shown to be effective in catalyzing both hydrolysis and transesterification of methyl and ethyl esters of acrylic and methacrylic acids. tau.ac.il

The application of lipases is not limited to simple acrylates. There is evidence of their utility in reactions involving sulfur-containing molecules. A patent describes a method for lipase-catalyzed esterification, transesterification, and hydrolysis of aryl-thiols and aryl-thioesters, indicating that the presence of sulfur in the substrate does not preclude enzymatic activity. Furthermore, the chemo-enzymatic preparation of branched-chain copolymeric polythioesters has been achieved through lipase-catalyzed transthioesterification. nih.gov This process involved the reaction of a dithiol with a dimethyl ester, demonstrating the enzyme's ability to handle substrates containing thioether linkages. nih.gov

Based on these findings, a plausible chemo-enzymatic approach for the synthesis of this compound esters would involve the use of a lipase (B570770), such as Novozym 435, to catalyze the esterification of this compound with various alcohols or the transesterification of a simple ester, like methyl (E)-3-(methylthio)acrylate, with a desired alcohol.

The following interactive data table summarizes key parameters and findings from studies on the enzymatic synthesis of related acrylate and thioether compounds, which can inform the design of a chemo-enzymatic process for this compound derivatives.

| Enzyme | Reaction Type | Substrate 1 | Substrate 2 | Solvent | Key Findings |

| Novozym 435 | Transesterification | Methyl acrylate | Various linear and branched alcohols | Heptane, Hexane, Toluene | Higher conversion with linear alcohols; optimal molar ratio of methyl acrylate to alcohol is 3:1. uantwerpen.beresearchgate.net |

| Pig Liver Esterase | Transesterification | Methyl/Ethyl acrylate | Hydroxy- and dihydroxyalkyl alcohols | Aqueous-organic mixtures | Successful synthesis of hydroxyalkyl acrylates without diester formation. tau.ac.il |

| Immobilized Rhizomucor miehei lipase | Transthioesterification | Dimethyl 1,18-octadec-9-enedioate | 1,6-Hexanedithiol | Solvent-free | Successful formation of polythioesters, indicating activity on thioether-containing substrates. nih.gov |

In a hypothetical chemo-enzymatic synthesis of ethyl (E)-3-(methylthio)acrylate, this compound and ethanol (B145695) would be reacted in the presence of an immobilized lipase in a non-polar organic solvent to shift the reaction equilibrium towards ester formation. Alternatively, methyl (E)-3-(methylthio)acrylate could be transesterified with ethanol under similar enzymatic conditions. The choice of solvent, temperature, substrate molar ratio, and enzyme concentration would be critical parameters to optimize for achieving high conversion and selectivity. The mild conditions of enzymatic catalysis would be particularly advantageous in preserving the (E)-isomer configuration and preventing side reactions involving the thioether group.

Applications of E 3 Methylthio Acrylic Acid As a Synthetic Building Block and Material Precursor

Role in the Synthesis of Agrochemicals and Bioactive Molecules (Non-Clinical)

The structural features of (E)-3-(Methylthio)acrylic acid make it an attractive starting material for the synthesis of various biologically active compounds. The double bond, carboxylic acid, and methylthio group all offer sites for chemical modification, enabling the construction of complex molecular architectures.

Precursor to Herbicides and Pesticides

The methylthio functionality is a common feature in a number of commercially important herbicides and pesticides. For instance, the triazine herbicide simetryn (B1662803) contains a methylthio group attached to the triazine ring. While direct synthesis from this compound is not the primary route for all such compounds, the presence of this moiety is crucial for their biological activity. The acrylic acid portion of the molecule can be readily converted into other functional groups, such as esters or amides, which are also prevalent in pesticide chemistry.

Furthermore, research into novel pesticides has explored structures containing thioether linkages and acrylate (B77674) derivatives. For example, a series of phenyl methoxyacrylates incorporating a 2-alkenylthiopyrimidine moiety has been synthesized and shown to possess significant acaricidal (mite-killing) activity nih.gov. This highlights the potential of combining a thioether group with an acrylate-like structure to generate potent agrochemicals. The synthesis of such compounds could potentially utilize this compound or its derivatives as key building blocks.

Intermediate in the Synthesis of Pharmacologically Active Scaffolds (excluding clinical application)

The 3-(methylthio)acrylate unit is found in several natural products that exhibit interesting biological activities. Lepadins I-K, for instance, are decahydroquinoline (B1201275) alkaloids isolated from a marine ascidian of the Didemnum species. These compounds are characterized by the acylation of a hydroxyl group with a 3'-methylthioacrylate moiety nih.gov. The discovery of this structural motif in naturally occurring bioactive molecules suggests its potential as a pharmacophore in the design of new synthetic compounds with pharmacological properties.

In synthetic chemistry, derivatives of 3-(methylthio)acrylic acid have been employed as precursors for pharmacologically relevant heterocyclic systems. For example, ethyl 2-cyano-3,3-bis(methylthio)acrylate, a compound structurally related to this compound, serves as a starting material for the synthesis of novel thiazole (B1198619) derivatives ijpsr.comjneonatalsurg.com. Thiazoles are a well-known class of heterocyclic compounds that form the core of numerous pharmacologically active molecules. The ability to construct such scaffolds underscores the utility of 3-(methylthio)acrylate derivatives in medicinal chemistry research. 3-(Arylthio)acrylic acids and their esters are also recognized as valuable synthons and have been investigated as prodrugs researchgate.net.

| Bioactive Scaffold/Natural Product | Key Structural Feature | Potential Application Area |

| Lepadins I-K | 3'-Methylthioacrylate ester of a decahydroquinoline | Pharmacological research |

| Thiazole derivatives | Synthesized from ethyl 2-cyano-3,3-bis(methylthio)acrylate | Medicinal chemistry |

| 3-(Arylthio)acrylic acid derivatives | General synthon | Prodrug development |

Monomer in Polymer Chemistry and Materials Science

The presence of a polymerizable acrylic acid group makes this compound a candidate for the development of functional polymers. The incorporation of the methylthio group into the polymer backbone or as a pendant group can impart unique properties to the resulting material.

Synthesis of Thioether-Containing Polymers

Thioacrylates, the thioester analogs of acrylates, have been investigated as a class of monomers for polymerization warwick.ac.uk. While the polymerization of this compound itself is not extensively documented, the general behavior of thioacrylates suggests its potential as a monomer. The polymerization of such monomers can lead to polymers with a high density of thioester functionalities warwick.ac.uk. These thioether-containing polymers are of interest for a variety of applications due to their unique properties, which can include enhanced thermal stability, different hydrolytic stability compared to their oxygen-based ester counterparts, and the potential for post-polymerization modification at the sulfur atom.

The polymerization of thioacrylate monomers can be achieved through various techniques, including reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for good control over the molecular weight and dispersity of the resulting polymers.

Functionalization of Polymeric Materials

The functional groups of this compound, namely the carboxylic acid and the double bond, present opportunities for the functionalization of existing polymeric materials. The carboxylic acid group can be used to graft the molecule onto polymer surfaces that have complementary reactive groups, such as hydroxyl or amine functionalities. This surface modification can alter the properties of the material, for instance, by changing its hydrophilicity, adhesion, or biocompatibility.

The double bond of the acrylic moiety can participate in "grafting-to" or "grafting-from" polymerization techniques. In a "grafting-to" approach, a pre-synthesized polymer with reactive end-groups can be attached to a surface functionalized with this compound. Conversely, in a "grafting-from" approach, the surface-immobilized molecule can act as an initiation site for the growth of polymer chains. The thiol-ene "click" reaction is a highly efficient method for surface modification and the creation of polymer coatings, and the presence of the thioether and the double bond in this molecule could be exploited in similar chemistries rsc.org.

Precursor for Heterocyclic Compound Synthesis

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of a variety of heterocyclic compounds. The combination of the electrophilic double bond and the nucleophilic sulfur atom, along with the carboxylic acid group, allows for a range of cyclization reactions.

For instance, compounds with a similar bis(methylthio)methylene functionality, such as N-Bis(methylthio)methylenecyanamide, have been used in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives researchgate.net. These reactions typically involve the reaction of the bis(methylthio)methylene group with a binucleophile, leading to the formation of the heterocyclic ring.

Similarly, ethyl 2-cyano-3,3-bis(methylthio)acrylate has been shown to be a versatile starting material for the synthesis of substituted thiazoles ijpsr.comjneonatalsurg.com. The reaction involves the displacement of one of the methylthio groups by a nucleophile, followed by cyclization to form the thiazole ring. Given the structural similarities, this compound could potentially be used in analogous synthetic strategies to access a diverse range of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

| Starting Material | Resulting Heterocycle |

| N-Bis(methylthio)methylenecyanamide | Pyrazole, Pyrimidine |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Thiazole |

Formation of Sulfur-Containing Heterocycles

This compound possesses the structural features of an α,β-unsaturated carboxylic acid with a sulfur-containing substituent, suggesting its potential as a precursor for various sulfur-containing heterocyclic systems. Theoretically, the double bond and the carboxylic acid functionality could participate in cyclization reactions. For instance, reactions involving the Michael addition of a binucleophile across the double bond, followed by an intramolecular condensation, are common strategies for heterocycle synthesis. However, specific examples of this compound undergoing such transformations to form thiazines, thiophenes, or other sulfur-containing rings are not detailed in the reviewed literature. General synthetic routes for these heterocycles typically start from different precursors, such as chalcones or thioamides.

Ring Annulation Reactions

Ring annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental in the synthesis of complex cyclic systems. The Robinson annulation, for example, is a well-known method that combines a Michael addition with an intramolecular aldol (B89426) condensation. As a Michael acceptor, this compound or its derivatives could potentially participate in the initial step of such a sequence. However, specific studies documenting the use of this compound in Robinson annulation or other named annulation reactions to build carbocyclic or heterocyclic rings are conspicuously absent from the scientific literature. Research in this area tends to focus on the use of α,β-unsaturated ketones as the Michael acceptor.

Applications in Chemo- and Biocatalysis

The application of this compound in chemo- and biocatalysis is another area that remains largely unexplored in dedicated research articles.

In chemo-catalysis , while the acrylate moiety is known to undergo a variety of catalytic transformations (e.g., hydrogenation, hydroformylation, polymerization), specific studies focusing on the catalytic conversion of this compound are scarce.

In the realm of biocatalysis , there is some indirect evidence suggesting that similar structures can be recognized by enzymes. For example, a related compound, cis-3-(9H-purin-6-ylthio)acrylic acid, has been shown to act as a Michael acceptor in glutathione-dependent metabolic pathways. Furthermore, other (E)-3-(arylthio)acrylic acid derivatives have been investigated as potential substrates for enzymes like enoyl-CoA hydratase. These instances suggest that this compound could potentially be a substrate for various enzymes, such as hydrolases, lyases, or oxidoreductases. However, without specific enzymatic studies on this compound, any potential biocatalytic applications remain speculative. There are no detailed research findings or data tables available that describe its conversion, selectivity, or the types of biocatalysts that might be effective.

Advanced Analytical Methodologies for Research on E 3 Methylthio Acrylic Acid

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is fundamental to isolating (E)-3-(Methylthio)acrylic acid from interfering substances, enabling precise measurement and analysis. The choice of technique is dictated by the analyte's properties, the complexity of the matrix, and the specific research question.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the metabolic profiling of small molecules in biological samples. mdpi.comlcms.cznih.gov Due to the low volatility of this compound, a derivatization step is essential prior to analysis. Silylation, for instance using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), converts the polar carboxylic acid group into a more volatile silyl (B83357) ester, making the compound amenable to GC separation. nih.gov

Once derivatized, the compound can be separated from other metabolites on a capillary column, typically with a non-polar or intermediate-polarity stationary phase. The high resolving power of gas chromatography ensures efficient separation from structurally similar compounds. lcms.czresearchgate.net Upon elution, the analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This high-energy ionization method produces a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. researchgate.net For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific, characteristic fragment ions. nih.gov This makes GC-MS a robust method for determining the presence and concentration of this compound in complex biological extracts as part of broader metabolomics research. mdpi.com

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Derivatization Agent | MTBSTFA or BSTFA | Increases volatility by converting the carboxylic acid to a silyl ester. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides excellent separation of a wide range of derivatized metabolites. |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level detection. |

| Oven Program | 70°C (2 min), ramp to 300°C at 10°C/min | Optimizes separation of compounds with varying boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for library matching. |

| MS Acquisition | Full Scan (m/z 50-550) or SIM | Full scan for identification; SIM for targeted quantification. |

For the analysis of this compound at trace levels, particularly in aqueous environmental samples, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. lcms.cz It offers high sensitivity and specificity without the need for derivatization, which simplifies sample preparation. lcms.cz

A common approach involves reversed-phase high-performance liquid chromatography (HPLC), where this compound is separated on a C18 column using a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape. Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In negative ESI mode, this compound is readily deprotonated to form the [M-H]⁻ ion. High-resolution mass spectrometry (HRAM) can be utilized to determine the accurate mass of this ion, providing a high degree of confidence in its identification, even in complex matrices. lcms.czlcms.cz

Table 2: Representative LC-MS Parameters for Trace Analysis of this compound

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard for retaining and separating moderately polar organic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for eluting the analyte. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale columns. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently generates the [M-H]⁻ ion for sensitive detection. |

| MS Detection | High-Resolution Mass Spectrometry (e.g., Orbitrap) | Provides accurate mass measurement for unambiguous identification. |

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a workhorse technique for assessing the purity of synthesized this compound and for monitoring the progress of a chemical reaction. waters.com The conjugated system formed by the acrylic acid and the double bond provides a chromophore that absorbs UV light, allowing for straightforward detection.

Using a reversed-phase setup similar to that in LC-MS, the purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. To monitor a reaction, small aliquots can be taken from the reaction mixture over time and injected into the HPLC. By tracking the decrease in reactant peak area and the corresponding increase in the product peak area, chemists can determine the reaction kinetics and endpoint. waters.com Calibration curves prepared from pure standards allow for the precise quantification of the compound's concentration at any given point. waters.com

Table 3: Typical HPLC-UV Conditions for Purity Assessment

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard analytical column for good resolution and capacity. |

| Mobile Phase | Isocratic or Gradient (Water/Acetonitrile with 0.1% TFA) | Separates the target compound from impurities and starting materials. |

| Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm ID columns. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., 254 nm) and provides spectral data. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Beyond identification and quantification, advanced spectroscopic methods are crucial for understanding the dynamic behavior of this compound, such as its conformational preferences and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for gaining deep structural and mechanistic insights. nih.gov For reaction monitoring, ¹H NMR is particularly effective. The signal area of an NMR peak is directly proportional to the number of nuclei giving rise to that signal, and thus to the concentration of the species. nih.gov By monitoring the change in the integral of specific proton signals—such as the distinct vinyl protons or the singlet from the S-CH₃ group of this compound—relative to a stable internal standard, the reaction progress can be accurately followed in real-time without the need for chromatographic separation. nih.gov

For conformational analysis, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be applied. mdpi.com A NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through chemical bonds. Cross-peaks in a NOESY spectrum between, for example, the S-CH₃ protons and one of the vinyl protons would provide direct evidence for the preferred spatial arrangement or conformation around the C-S and C-C single bonds. mdpi.com

Table 4: Hypothetical ¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| -COOH | ~11.0 | broad singlet | - | Carboxylic acid proton |

| H-β | ~7.5 | doublet | ~15 | Vinyl proton trans to carboxyl |

| H-α | ~5.8 | doublet | ~15 | Vinyl proton cis to carboxyl |

| -S-CH₃ | ~2.5 | singlet | - | Methylthio protons |

Tandem mass spectrometry (MS/MS) is a primary technique for elucidating the fragmentation pathways of a molecule, which can provide valuable structural confirmation. bryankatzenmeyer.comnih.gov In a typical MS/MS experiment, the molecular ion of this compound (e.g., the [M-H]⁻ ion at m/z 117 or the [M+H]⁺ ion at m/z 119) is selectively isolated in the mass spectrometer. This isolated ion is then subjected to collision-activated dissociation (CAD), where it collides with an inert gas, causing it to break apart into smaller fragment ions. nih.gov

The resulting fragments are then mass-analyzed, producing an MS/MS spectrum. By examining the mass differences between the precursor ion and the fragment ions, a fragmentation pathway can be proposed. For this compound, likely fragmentation pathways could include the neutral loss of water (-18 Da) from the carboxylic acid, loss of a methyl radical (-15 Da) followed by CO (-28 Da), or cleavage of the C-S bond, leading to characteristic fragment ions that help to piece together the molecule's structure. Understanding these pathways is crucial for distinguishing it from potential isomers and for structural characterization of unknown metabolites. nih.govgre.ac.uk

Table 5: Plausible MS/MS Fragments for this compound (Positive Ion Mode)

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 119 | 101 | H₂O (18 Da) | Acylium ion from dehydration |

| 119 | 73 | CH₂S (46 Da) | [C₃H₅O₂]⁺ |

| 119 | 71 | H₂O + CO (46 Da) | [C₄H₇S]⁺ |

| 119 | 45 | C₃H₂S (74 Da) | [COOH]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be detected by IR (as absorption of light) or Raman (as inelastic scattering of light) spectroscopy. For this compound, these techniques are instrumental in confirming its structure and monitoring chemical transformations.

The key functional groups in this compound are the carboxylic acid (-COOH), the carbon-carbon double bond (C=C), and the thioether (-S-CH₃). The vibrational frequencies for these groups are well-documented. For instance, the IR spectrum of acrylic acid, a parent compound, shows characteristic peaks for the C=O and C-O stretching vibrations of the carboxylic acid group. spectroscopyonline.comresearchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and is thus excellent for observing the C=C and C-S stretching vibrations. uwo.caazom.com

These spectroscopic methods are invaluable for tracking functional group transformations. For example:

Esterification: If the carboxylic acid group is converted to an ester, the broad O-H stretching band (typically ~2500-3300 cm⁻¹) would disappear from the IR spectrum, and new C-O-C stretching bands would appear around 1100-1300 cm⁻¹. spectroscopyonline.com

Oxidation of Thioether: Oxidation of the methylthio group to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-) would result in the appearance of new, strong absorption bands in the IR spectrum, typically in the 1000-1100 cm⁻¹ region for sulfoxides and the 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ regions for sulfones.

Reactions at the C=C Bond: If the double bond undergoes a reaction such as hydrogenation, the characteristic C=C stretching vibration (around 1630-1650 cm⁻¹) would vanish from both IR and Raman spectra.

The table below summarizes the expected vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | IR |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1710 | IR, Raman |

| Alkene (C=C) | Stretching | 1630 - 1650 | IR, Raman (often strong) |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | IR |